N'-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}carbonyl)pyridine-4-carbohydrazide
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Overview
Description
N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole ring, which can be synthesized through cyclocondensation of hydrazine with a carbonyl compound . The oxazole ring is then formed via a cyclization reaction involving an appropriate precursor . Finally, the pyridine ring is introduced through a coupling reaction, resulting in the formation of the target compound .
Industrial Production Methods
Industrial production of this compound may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance yield and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, carbonyl compounds, and transition-metal catalysts . Reaction conditions often involve the use of solvents like ethanol and tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}PYRIDINE-4-CARBOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2-OXAZOLE-3-CARBONYL}PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The nitro group and the heterocyclic rings play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 3(5)-Substituted Pyrazoles
- 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl) derivatives
Uniqueness
Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C14H11N7O5 |
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Molecular Weight |
357.28 g/mol |
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]-N'-(pyridine-4-carbonyl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C14H11N7O5/c22-13(9-1-3-15-4-2-9)17-18-14(23)12-5-11(26-19-12)8-20-7-10(6-16-20)21(24)25/h1-7H,8H2,(H,17,22)(H,18,23) |
InChI Key |
NEEBBFXNZZQUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)C2=NOC(=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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